molecular formula C20H25ClN2O6S B2660516 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid CAS No. 1214114-31-4

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid

Cat. No.: B2660516
CAS No.: 1214114-31-4
M. Wt: 456.94
InChI Key: YGAXWDVMVNJVFG-UHFFFAOYSA-N
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Description

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a chlorobenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxy and methoxyphenyl groups, followed by the introduction of the chlorobenzenesulfonamido group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and chlorobenzenesulfonamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The chlorobenzenesulfonamido group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-methoxybenzoic acid
  • 4-chlorobenzenesulfonamide
  • N-(4-methoxyphenyl)butanoic acid

Uniqueness

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[3-(N-(4-chlorophenyl)sulfonyl-4-methoxyanilino)-2-hydroxypropyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O6S/c1-3-19(20(25)26)22-12-16(24)13-23(15-6-8-17(29-2)9-7-15)30(27,28)18-10-4-14(21)5-11-18/h4-11,16,19,22,24H,3,12-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAXWDVMVNJVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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